Triton X-100 is a highly versatile, non-ionic polyoxyethylene alkyl ether surfactant widely procured for biochemical formulation, cell lysis, and membrane protein solubilization . Characterized by a hydrophilic-lipophilic balance (HLB) of 13.5, a critical micelle concentration (CMC) of 0.2–0.9 mM, and an aggregation number of 100–155, it provides an optimal thermodynamic environment for disrupting lipid-lipid and lipid-protein interactions without denaturing water-soluble proteins . Its reliable batch-to-batch micellar properties and thermal stability make it a foundational reagent in diagnostic kit manufacturing, bioprocessing, and analytical sample preparation, where consistent non-destructive solubilization is paramount .
Substituting Triton X-100 with other common laboratory detergents often leads to catastrophic assay failure or incomplete extraction[1]. Replacing it with milder polysorbates like Tween-20 results in insufficient lipid bilayer disruption, yielding incomplete cell lysis and poor recovery of integral membrane proteins [2]. Conversely, substituting it with anionic detergents like SDS denatures target proteins, destroying enzymatic activity and native epitopes required for downstream immunoassays . Even closely related non-ionic analogs like NP-40 (Igepal CA-630) exhibit differing hydrophilicity, altering the stringency of nuclear membrane permeabilization and compromising subcellular fractionation workflows [3].
Triton X-100 possesses an HLB of 13.5 and a low CMC (0.2–0.9 mM), allowing it to fully solubilize lipid bilayers at standard working concentrations of 0.1–0.5%. In contrast, Tween-20 (HLB 16.7) is significantly milder; it only creates temporary pore-like defects in the membrane and fails to effectively extract integral membrane proteins or lyse nuclear membranes [1].
| Evidence Dimension | Lipid bilayer solubilization and lysis capacity |
| Target Compound Data | Triton X-100: Complete membrane solubilization at 0.1–0.5% |
| Comparator Or Baseline | Tween-20: Incomplete solubilization (pore formation only) |
| Quantified Difference | Triton X-100 provides full integral protein extraction, whereas Tween-20 yields negligible integral protein recovery. |
| Conditions | Whole-cell lysis and membrane protein extraction assays |
Buyers must select Triton X-100 for complete protein extraction protocols, as Tween-20 is only suitable for surface washing and mild permeabilization.
Although often grouped together, Triton X-100 is slightly more hydrophilic than its close analog NP-40 (Igepal CA-630) . At concentrations of 0.3–0.5%, Triton X-100 effectively permeabilizes the cytosolic membrane while leaving the nuclear envelope intact, whereas NP-40 is more stringent and disrupts nuclear membranes much more readily under identical conditions [1].
| Evidence Dimension | Nuclear membrane integrity during lysis |
| Target Compound Data | Triton X-100: Preserves intact nuclei at 0.3–0.5% |
| Comparator Or Baseline | NP-40: High rate of nuclear membrane disruption at equivalent concentrations |
| Quantified Difference | Triton X-100 requires 2-3x higher concentrations to achieve the same nuclear stringency as NP-40. |
| Conditions | Subcellular fractionation of mammalian cells (e.g., MCF-7) |
For workflows requiring clean separation of cytosolic and nuclear fractions, Triton X-100 offers superior control over membrane-specific permeabilization.
Triton X-100 exhibits a cloud point of approximately 65°C, ensuring that it remains as a single, homogeneous aqueous phase during incubations at 37°C. In contrast, its shorter-chain analog Triton X-114 has a cloud point of just 23°C, causing it to undergo spontaneous micellar aggregation and macroscopic phase separation at room or physiological temperatures.
| Evidence Dimension | Cloud point (temperature of phase separation) |
| Target Compound Data | Triton X-100: ~65°C |
| Comparator Or Baseline | Triton X-114: ~23°C |
| Quantified Difference | 42°C higher thermal stability before phase separation. |
| Conditions | Aqueous buffer solutions at physiological temperatures (37°C) |
Procurement for diagnostic assays running at 37°C must specify Triton X-100 to prevent unwanted micellar aggregation and phase separation.
Triton X-100 forms stable micelles at a very low Critical Micelle Concentration (CMC) of 0.2–0.9 mM, allowing for efficient protein solubilization at low mass loadings . Zwitterionic alternatives like CHAPS have a much higher CMC of approximately 8 mM, requiring nearly 10-fold higher molar concentrations to achieve the micellar mass necessary for effective membrane solubilization .
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | Triton X-100: 0.2–0.9 mM |
| Comparator Or Baseline | CHAPS: ~8.0 mM |
| Quantified Difference | ~10-fold lower concentration required for micelle formation. |
| Conditions | Aqueous solubilization buffers for Co-Immunoprecipitation |
Triton X-100 provides highly efficient membrane solubilization at a fraction of the concentration required for zwitterionic alternatives, reducing reagent costs and downstream interference.
Due to its high cloud point (~65°C) and low CMC, Triton X-100 is the preferred non-ionic surfactant for diagnostic buffers. It ensures that assay components remain in a stable, homogeneous phase during 37°C incubations, unlike Triton X-114 which would phase-separate .
Triton X-100 is specifically selected over NP-40 for protocols requiring the isolation of intact nuclei. Its slightly higher hydrophilicity allows it to selectively lyse the cytosolic membrane at 0.3-0.5% concentrations without premature nuclear envelope disruption [1].
For extracting delicate protein complexes, Triton X-100 provides the optimal balance of solubilization power and non-denaturing properties. It fully extracts integral membrane proteins—which Tween-20 fails to do—while preserving native protein-protein interactions that would be destroyed by SDS .
Corrosive;Irritant;Environmental Hazard